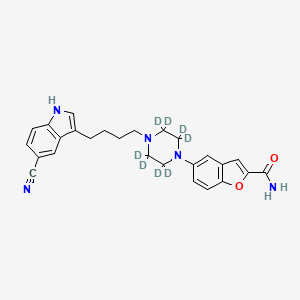

![molecular formula C16H16F3N3O B2630604 5-[4-(tert-butyl)phenoxy]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile CAS No. 477713-59-0](/img/structure/B2630604.png)

5-[4-(tert-butyl)phenoxy]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "5-[4-(tert-butyl)phenoxy]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile" is a synthetic chemical with potential applications in various fields such as chemistry, biology, and medicine. This compound's structure includes a tert-butyl group attached to a phenoxy group, a pyrazole ring substituted with a trifluoromethyl group, and a carbonitrile functional group. The unique arrangement of these functional groups contributes to its distinctive chemical properties and reactivity.

Biochemische Analyse

Biochemical Properties

5-(4-tert-butylphenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to interact with monoamine oxidase B (MAO B) and histamine H3 receptors, acting as an inhibitor and antagonist, respectively . These interactions are significant as they can influence the regulation of dopamine and other neurotransmitters, making the compound a potential candidate for studying neurological disorders.

Cellular Effects

The effects of 5-(4-tert-butylphenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of enzymes involved in neurotransmitter metabolism, thereby affecting the overall cellular function . Additionally, its interaction with histamine H3 receptors can alter cell signaling pathways related to neurotransmission.

Molecular Mechanism

At the molecular level, 5-(4-tert-butylphenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile exerts its effects through specific binding interactions with biomolecules. It inhibits the activity of monoamine oxidase B by binding to its active site, preventing the breakdown of neurotransmitters such as dopamine . Additionally, it acts as an antagonist to histamine H3 receptors, blocking their activity and influencing neurotransmitter release. These molecular interactions highlight the compound’s potential in modulating neurological functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(4-tert-butylphenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its biochemical activity over extended periods . Its degradation products and their effects on cellular function are still under investigation. Long-term studies have indicated that the compound can have sustained effects on neurotransmitter levels and enzyme activity.

Dosage Effects in Animal Models

The effects of 5-(4-tert-butylphenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile vary with different dosages in animal models. At lower doses, the compound has been observed to modulate neurotransmitter levels without causing significant adverse effects . At higher doses, it can lead to toxicity and adverse effects, including alterations in behavior and cellular function. These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

5-(4-tert-butylphenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily by liver enzymes, which modify its structure and facilitate its excretion . These metabolic processes can affect the compound’s bioavailability and efficacy, making it essential to understand its metabolic pathways for potential therapeutic use.

Transport and Distribution

The transport and distribution of 5-(4-tert-butylphenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes and accumulate in specific tissues, influencing its overall activity and function . Understanding these transport mechanisms is crucial for optimizing the compound’s delivery and efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of 5-(4-tert-butylphenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile plays a significant role in its activity and function. The compound is directed to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it can exert its biochemical effects . This localization is influenced by targeting signals and post-translational modifications, which ensure the compound reaches its intended site of action.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(tert-butyl)phenoxy]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile typically involves multi-step reactions, including the formation of intermediates and their subsequent functionalization. One common approach is the coupling of 4-(tert-butyl)phenol with a suitable halogenated pyrazole derivative under basic conditions to form the desired product. Reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and catalysts like potassium carbonate (K2CO3).

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale synthesis might utilize continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems and real-time monitoring can further improve the consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-[4-(tert-butyl)phenoxy]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: : The phenoxy group can be oxidized to form phenyl derivatives.

Reduction: : The carbonitrile group can be reduced to an amine.

Substitution: : The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: : Use of oxidizing agents like potassium permanganate (KMnO4) under acidic conditions.

Reduction: : Use of reducing agents such as lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Substitution: : Use of nucleophiles like sodium methoxide (NaOMe) in methanol.

Major Products

Oxidation: : Phenyl derivatives with varying degrees of oxidation.

Reduction: : Corresponding amines.

Substitution: : Products with substituted phenyl or pyrazole groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

Biology

In biological research, the compound is used to study the interactions between small molecules and biological targets, such as enzymes and receptors.

Medicine

The potential therapeutic properties of this compound are being explored, particularly in the development of anti-inflammatory and anti-cancer agents.

Industry

In industrial applications, the compound is used as a precursor for the synthesis of specialty chemicals and materials.

Wirkmechanismus

The exact mechanism of action of 5-[4-(tert-butyl)phenoxy]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, inhibiting their activity and modulating biochemical pathways. The presence of the trifluoromethyl group enhances the compound's lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Vergleich Mit ähnlichen Verbindungen

Comparison with Other Compounds

Compared to similar compounds, 5-[4-(tert-butyl)phenoxy]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile stands out due to its unique combination of functional groups. The trifluoromethyl group imparts higher metabolic stability, while the tert-butyl group provides steric hindrance, influencing its reactivity and selectivity.

List of Similar Compounds

4-(tert-butyl)phenoxy derivatives.

Pyrazole-based compounds with trifluoromethyl groups.

Carbonitrile-containing molecules with similar frameworks.

This compound's distinct structural features and versatile reactivity make it an invaluable tool in scientific research and industrial applications. Its potential for developing novel therapeutic agents further highlights its significance in modern chemistry and medicine.

Eigenschaften

IUPAC Name |

5-(4-tert-butylphenoxy)-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3N3O/c1-15(2,3)10-5-7-11(8-6-10)23-14-12(9-20)13(16(17,18)19)21-22(14)4/h5-8H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEHHYBMDKXXTDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2=C(C(=NN2C)C(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide](/img/structure/B2630523.png)

![2-(1-methyl-1H-indol-3-yl)-1-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2630524.png)

![1-(2-ethoxyethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2630525.png)

![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-({3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL}sulfanyl)acetamide](/img/structure/B2630530.png)

![1-[1,1'-Biphenyl]-4-yl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-ethanone](/img/structure/B2630531.png)

![5-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide](/img/structure/B2630535.png)

![4-({[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid](/img/structure/B2630536.png)

![(E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2630539.png)

![3-chloro-N-[3-(morpholin-4-yl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B2630541.png)

![N-(2,3-DIMETHYLPHENYL)-2-{[8-ETHYL-3-(4-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2630544.png)